

Physicochemical Characterization of Sofosbuvir Impurity M: An In-depth Technical Guide

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Compound of Interest

Compound Name: Sofosbuvir impurity M

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir, a cornerstone in the treatment of chronic Hepatitis C, is a nucleotide analog prodrug that targets the HCV NS5B polymerase. As with any synthetically derived active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. **Sofosbuvir impurity M** is a known process-related impurity that is a diastereoisomer of the active substance. This technical guide provides a comprehensive overview of the available physicochemical characteristics of **Sofosbuvir impurity M**, including its identification, analytical profiles, and a proposed synthetic pathway.

Chemical Identity and Physical Properties

Sofosbuvir impurity M is systematically named propan-2-yl 2-[[[5-(2,4-dioxypyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate. Its fundamental chemical and physical properties are summarized in the table below. While it is known to be soluble in dimethyl sulfoxide (DMSO), specific quantitative solubility data and a precise melting point are not readily available in public literature, likely due to the proprietary nature of detailed impurity profiling studies.

Property	Value
Chemical Name	propan-2-yl 2-[[[5-(2,4-dioxypyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxyphenoxyphosphoryl]amino]propanoate
CAS Registry Number	2095551-10-1
Molecular Formula	C ₂₂ H ₃₀ N ₃ O ₁₀ P
Molecular Weight	527.46 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO
Storage	2-8°C

Analytical Characterization

The primary method for the detection and quantification of **Sofosbuvir impurity M** in the bulk drug substance is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Experimental Protocol: RP-HPLC Method for Detection of Sofosbuvir Impurity M

A typical isocratic RP-HPLC method for the analysis of Sofosbuvir and its related impurities is detailed below.

Chromatographic Conditions:

Parameter	Condition
Column	Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm
Mobile Phase	0.1% Trifluoroacetic acid in water:Acetonitrile (50:50, v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	260 nm
Column Temperature	35°C
Injection Volume	10 μL

Under these conditions, Sofosbuvir typically elutes at approximately 3.674 minutes, while **Sofosbuvir impurity M** has a distinct retention time of around 5.704 minutes[1].

Spectroscopic Data

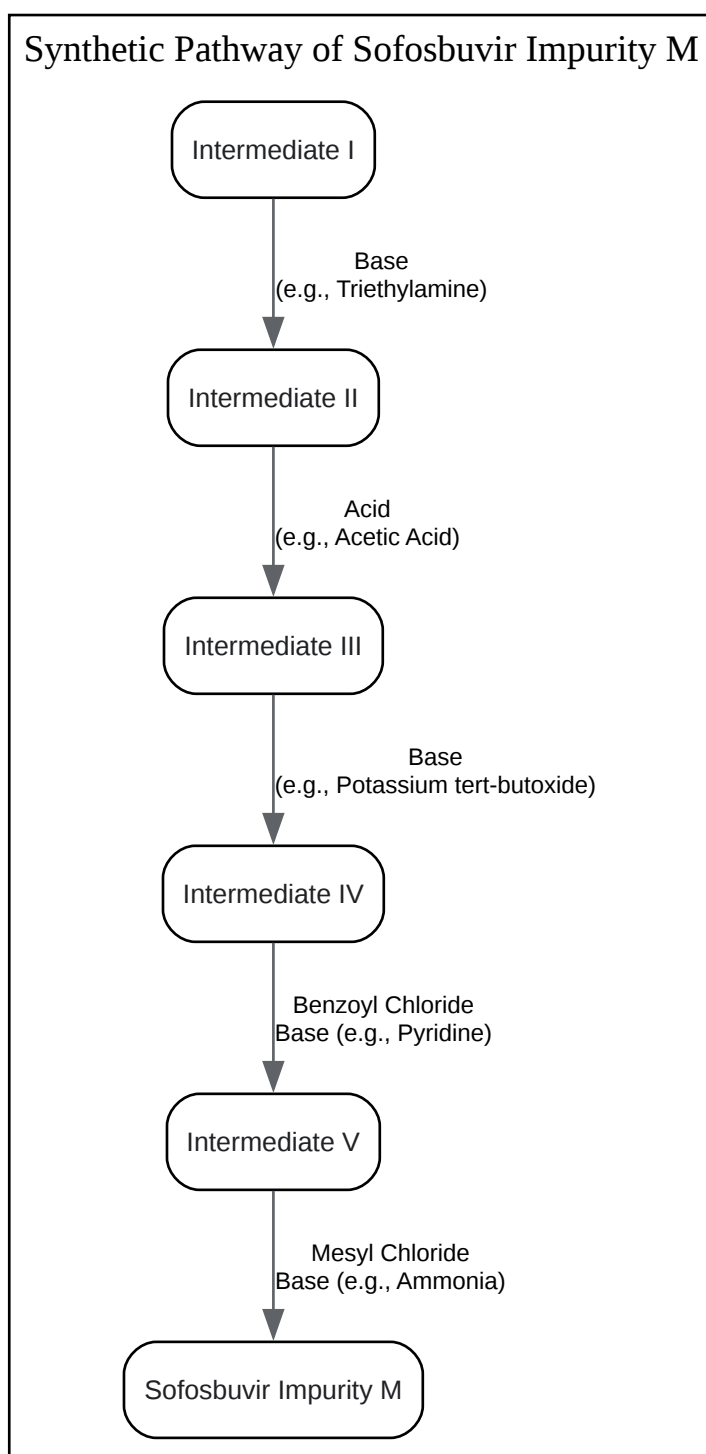
Detailed Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Vis spectral data for the isolated **Sofosbuvir impurity M** are not publicly available.

Characterization of such impurities is a standard part of the drug development process but is often contained within regulatory filings and not disseminated in the public domain. Generally, techniques such as high-resolution mass spectrometry would be used to confirm the molecular formula, while a suite of 1D and 2D NMR experiments (¹H, ¹³C, ³¹P, COSY, HSQC, HMBC) would be employed to elucidate the specific stereochemical arrangement that distinguishes it from Sofosbuvir.

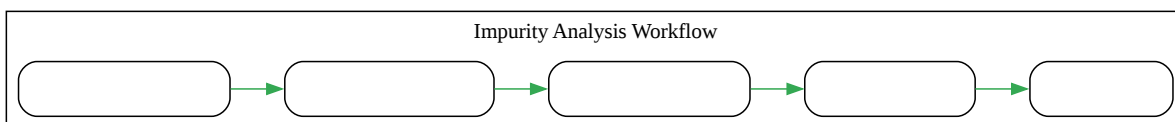
Synthesis of Sofosbuvir Impurity M

The synthesis of specific diastereomers of Sofosbuvir is a complex process. A method for the preparation of a Sofosbuvir impurity is disclosed in Chinese patent CN114539337A. The following is a generalized workflow based on the information in the patent, which describes a multi-step synthesis.

Synthetic Pathway of Sofosbuvir Impurity M



Impurity Analysis Workflow



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References

- 1. acs.org [acs.org]
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